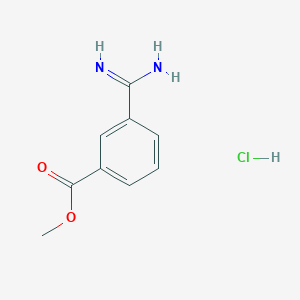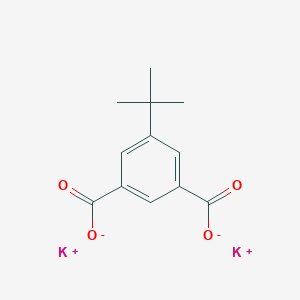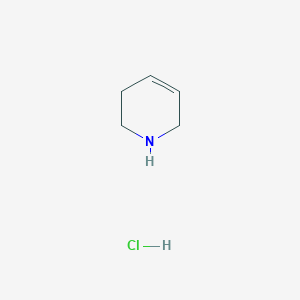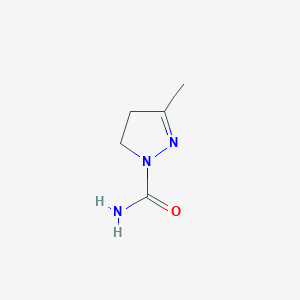
5-Methyl-3,4-dihydropyrazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3,4-dihydropyrazole-2-carboxamide, also known as MPDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPDC is a heterocyclic compound that belongs to the pyrazole family. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of 5-Methyl-3,4-dihydropyrazole-2-carboxamide involves its ability to inhibit COX-2, which leads to a reduction in the production of inflammatory mediators. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This mechanism makes 5-Methyl-3,4-dihydropyrazole-2-carboxamide a potential anti-cancer agent.
Biochemical And Physiological Effects
5-Methyl-3,4-dihydropyrazole-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 5-Methyl-3,4-dihydropyrazole-2-carboxamide has been shown to reduce inflammation, improve glucose tolerance, and reduce tumor growth. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has also been shown to reduce oxidative stress and improve mitochondrial function.
Advantages And Limitations For Lab Experiments
5-Methyl-3,4-dihydropyrazole-2-carboxamide has several advantages for lab experiments, including its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, 5-Methyl-3,4-dihydropyrazole-2-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 5-Methyl-3,4-dihydropyrazole-2-carboxamide. One potential direction is the development of new synthesis methods that can improve the yield and purity of 5-Methyl-3,4-dihydropyrazole-2-carboxamide. Another direction is the investigation of 5-Methyl-3,4-dihydropyrazole-2-carboxamide’s potential as a treatment for other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, the potential use of 5-Methyl-3,4-dihydropyrazole-2-carboxamide as a chemotherapeutic agent for various types of cancer warrants further investigation.
Conclusion
In conclusion, 5-Methyl-3,4-dihydropyrazole-2-carboxamide is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The development of new synthesis methods and the investigation of 5-Methyl-3,4-dihydropyrazole-2-carboxamide’s potential as a treatment for various conditions are promising areas for future research.
Synthesis Methods
5-Methyl-3,4-dihydropyrazole-2-carboxamide can be synthesized using different methods, including the reaction of 3,4-dihydropyrazole with methylamine and formic acid. Another method involves the reaction of 3,4-dihydropyrazole with methyl isocyanate. The synthesis of 5-Methyl-3,4-dihydropyrazole-2-carboxamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
5-Methyl-3,4-dihydropyrazole-2-carboxamide has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory, anti-cancer, and anti-diabetic agent. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition reduces inflammation, making 5-Methyl-3,4-dihydropyrazole-2-carboxamide a potential treatment for inflammatory conditions such as arthritis.
properties
CAS RN |
17014-30-1 |
|---|---|
Product Name |
5-Methyl-3,4-dihydropyrazole-2-carboxamide |
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
5-methyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C5H9N3O/c1-4-2-3-8(7-4)5(6)9/h2-3H2,1H3,(H2,6,9) |
InChI Key |
SYZYUMSYOMEDCS-UHFFFAOYSA-N |
SMILES |
CC1=NN(CC1)C(=O)N |
Canonical SMILES |
CC1=NN(CC1)C(=O)N |
synonyms |
3-Methyl-2-pyrazoline-1-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

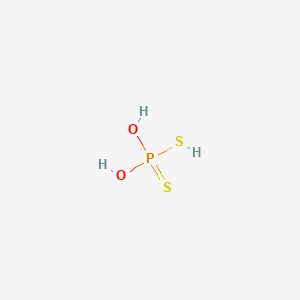
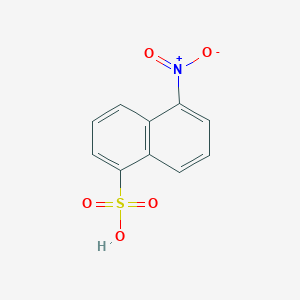
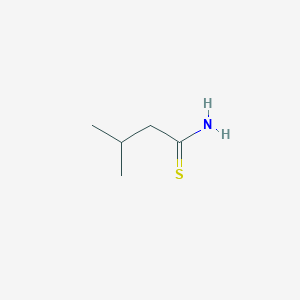
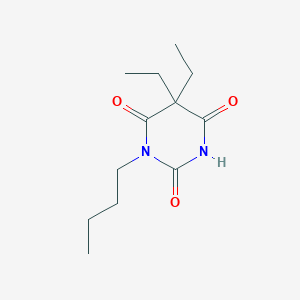
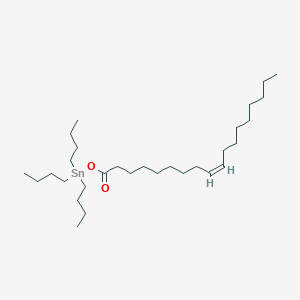
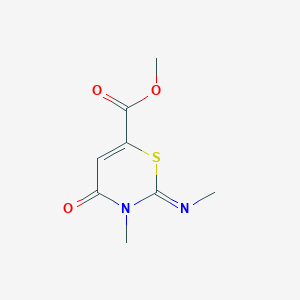
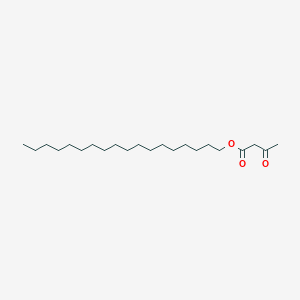
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
